molecular formula C19H22N6O2 B2969523 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1251626-30-8

2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2969523
CAS No.: 1251626-30-8
M. Wt: 366.425
InChI Key: SLNGLBBZRQLDRJ-UHFFFAOYSA-N
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Description

2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a triazolopyrimidine core, and an acetamide group

Preparation Methods

The synthesis of 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring or the acetamide group. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and triazolopyrimidine core are crucial for its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and pyrrolidine-containing molecules Compared to these compounds, 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide may exhibit unique properties due to its specific functional groups and structural configuration

Properties

IUPAC Name

2-(7-methyl-3-oxo-5-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-5-7-15(8-6-13)21-17(26)12-24-19(27)25-16(22-24)11-14(2)20-18(25)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNGLBBZRQLDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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